2-Chloro-5-ethynylpyridine
Overview
Description
Synthesis Analysis
The synthesis of related ethynylpyridine compounds often involves multi-step reactions that include halogenation, Sonogashira coupling, and hydroboration. For instance, a derivative, 2,5-diethynylpyridine, can be synthesized through a reaction with dimesitylborane, leading to unexpected tris-hydroboration products, highlighting the complexity and versatility of reactions involving ethynylpyridine structures (Entwistle et al., 2004). Such methodologies may be adapted for the synthesis of 2-Chloro-5-ethynylpyridine by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of ethynylpyridine derivatives plays a crucial role in their reactivity and interaction. For example, 2-ethynylpyridine (2-EP) forms hydrogen-bonded complexes, which have been studied using IR spectroscopy and theoretical calculations to understand their structure and stability (Bakarić & Spanget-Larsen, 2018). These insights into the molecular interactions and structure of ethynylpyridine derivatives can be applied to understand the behavior of 2-Chloro-5-ethynylpyridine in various chemical environments.
Chemical Reactions and Properties
Ethynylpyridines participate in a range of chemical reactions, such as hydrohalogenation, where they react with halogen acids to form halogenated products. A study on 2-ethynylpyridines demonstrated efficient hydrochlorination without special reagents, suggesting a generalizable mechanism for modifying ethynylpyridine derivatives, including 2-Chloro-5-ethynylpyridine, to achieve desired functionalization (Muragishi et al., 2017).
Physical Properties Analysis
The physical properties of 2-Chloro-5-ethynylpyridine, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. The behavior of ethynylpyridine dimers in solvents and their spectroscopic characteristics provides insights into the physical properties that influence their use in chemical synthesis and applications (Bakarić & Spanget-Larsen, 2018).
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-ethynylpyridine, such as reactivity towards nucleophiles or electrophiles, can be studied through its interaction with various chemical reagents. The hydrohalogenation reaction of ethynylpyridines is a prime example of their chemical behavior, showcasing the compound's ability to undergo addition reactions to form halogenated products (Muragishi et al., 2017). Such properties are crucial for understanding and predicting the behavior of 2-Chloro-5-ethynylpyridine in synthetic pathways and its potential applications in chemical synthesis.
Scientific Research Applications
Pharmaceuticals and Agrochemicals : 2-chloro-5-trifluoromethyl pyridine, a related compound, serves as a key intermediate in pharmaceuticals, agrochemicals, and biochemicals. It has potential applications in herbicides and related fields (Li Zheng-xiong, 2004).
Agricultural Applications : 2-ethynylpyridine is recognized as a cost-effective soil nitrification inhibitor, useful in fertilizer amendments (McCarty & Bremner, 1990).
Chemical Synthesis : The hydrochlorination of 2-ethynylpyridines can be achieved using hydrochloric acid and silver acetate, with potential applications in hydrobromination and hydroiodination processes (Muragishi, Asahara & Nishiwaki, 2017).
Antioxidant and Metal Chelating Activities : Novel dihydropyridine analogs, synthesized from compounds like 2-ethynylpyridine, demonstrate potent antioxidant and metal chelating activities, offering therapeutic potential for metal-induced oxidative stress-associated diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Polymer Science : Catalyst-free polymerization of 2-ethynylpyridine can produce ionic polyacetylene with stable redox currents and a maximum peak at 457 nm, useful in material science (Lim et al., 2018).
Solubility Studies : Understanding the solubility of 2-Chloro-5-chloromethylpyridine in various solvents is crucial for industrial design and theoretical studies (Shi, Li & Zhou, 2010).
Spectroscopic Studies : Spectroscopic and computational studies of 2-ethynylpyridine dimers have potential implications in the field of hydrogen-bonded complexes and molecular interactions (Bakarić & Spanget-Larsen, 2018).
Molecular Docking and Anti-Tuberculosis Properties : Some 4-(pyridylamino)- and 4-(ethynylpyridine)-quinazolines show promising anti-Mycobacterium tuberculosis properties, with minimal cytotoxicity, highlighting potential medicinal applications (Dilebo et al., 2021).
Memory Devices and Nano-Actuators : Certain molecules involving 2-ethynylpyridine demonstrate charge-induced conformational switching, usable in memory devices or nano-actuators by controlling ring rotation with a bias voltage (Derosa, Guda & Seminario, 2003).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-ethynylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLDMOFVMPWSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442971 | |
Record name | 2-Chloro-5-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-ethynylpyridine | |
CAS RN |
263012-63-1 | |
Record name | 2-Chloro-5-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-ethynylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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